molecular formula C24H30N4O3 B2669263 Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate CAS No. 1215589-82-4

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2669263
CAS No.: 1215589-82-4
M. Wt: 422.529
InChI Key: VCIOTJBDOSBCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate is a bicyclic piperidine derivative featuring a 6-phenylpyridazinyl substituent and a carbonyl-linked piperidine-4-carboxylate ester. The compound’s design combines lipophilic (phenyl) and polar (carboxylate ester) moieties, balancing solubility and membrane permeability .

Properties

IUPAC Name

ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-2-31-24(30)19-12-15-27(16-13-19)23(29)20-9-6-14-28(17-20)22-11-10-21(25-26-22)18-7-4-3-5-8-18/h3-5,7-8,10-11,19-20H,2,6,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIOTJBDOSBCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the phenylpyridazine moiety. The final steps involve esterification to form the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridazine moiety may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinyl Ring

Ethyl 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0)
  • Structure : Substitutes phenyl with methyl at the pyridazinyl 6-position.
  • Properties : Smaller molecular weight (C₁₃H₁₉N₃O₂ vs. C₂₄H₂₈N₄O₄), reduced lipophilicity (logP ~1.5 vs. ~3.5 estimated), and enhanced metabolic stability due to the absence of a bulky phenyl group.
  • Synthesis : Likely synthesized via nucleophilic substitution of ethyl piperidine-4-carboxylate with 3-chloro-6-methylpyridazine, similar to methods in .
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate
  • Structure : Chloro substituent at the pyridazinyl 6-position.
  • Properties: Higher electron-withdrawing capacity (Cl vs. Molecular weight increases (C₁₂H₁₆ClN₃O₂) compared to methyl analog .
Ethyl 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
  • Structure : Trifluoromethyl group introduces strong electron-withdrawing effects.
  • Properties : Increased metabolic resistance and altered binding affinity due to fluorine’s electronegativity. LogP rises moderately (estimated ~2.8) .
Compound Substituent (R) Molecular Formula Key Properties
Target Compound Phenyl C₂₄H₂₈N₄O₄ High lipophilicity, potential for π-π interactions
Ethyl 1-(6-Methylpyridazin-3-yl) Methyl C₁₃H₁₉N₃O₂ Improved solubility, reduced steric hindrance
Ethyl 1-(6-Chloropyridazin-3-yl) Chloro C₁₂H₁₆ClN₃O₂ Enhanced reactivity for further functionalization
Ethyl 1-[6-(Trifluoromethyl)pyridin-2-yl] CF₃ C₁₄H₁₆F₃N₃O₂ Increased metabolic stability, electronic modulation

Modifications on the Piperidine Core

Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
  • Structure : Replaces the phenylpyridazinyl group with a sulfamoylbenzoyl moiety.
  • Application : Intermediate for carbonic anhydrase inhibitors (). The sulfonamide group enhances hydrogen-bonding capacity, critical for enzyme active-site interactions .
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate
  • Structure : Chloroethyl side chain enables cyclization to azabicyclo derivatives ().
  • Utility : Key precursor in synthesizing umeclidinium bromide (anticholinergic drug), highlighting the role of ethyl carboxylate as a leaving group in medicinal chemistry .

Complex Derivatives with Extended Functionality

Ethyl 1-[2-(2,4-Dicarbonyl-1,3-diazaspiro[4.4]nonane-3-yl)acetoxy)acetyl]piperidine-4-carboxylate
  • Structure : Incorporates a spirodiazaspiro group and acetyloxy linker ().
  • Properties : Increased molecular complexity (C₁₉H₂₇N₃O₇) may improve target specificity but reduce synthetic yield (52–98% reported for similar hydrazones) .
Ethyl 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
  • Structure : Pyridine ring replaces pyridazine, with trifluoromethyl substitution.
  • Impact : Altered heterocycle electronics influence binding kinetics; pyridine’s basicity vs. pyridazine’s electron-deficient nature may shift pharmacological activity .

Key Research Findings

Synthetic Flexibility : Ethyl piperidine-4-carboxylate derivatives are versatile intermediates. For example:

  • Coupling with sulfamoylbenzoic acid using EDCI/HOBt yields enzyme-targeting analogs ().
  • Hydrogenation or alkylation steps modify ring saturation and substituents ().

Structure-Activity Relationships (SAR) :

  • Lipophilicity : Phenyl groups enhance membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) stabilize charge interactions in enzyme pockets.
  • Steric Factors : Bulky substituents (e.g., spirodiazaspiro) may limit bioavailability despite improved binding .

Biological Activity

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 450.55 g/mol
  • CAS Number : 1203126-64-0

These properties indicate a complex structure that may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and ion channels.

  • Calcium Channel Inhibition : The compound has shown inhibitory effects on T-type calcium channels, which are crucial in regulating neurotransmitter release and neuronal excitability. This property suggests potential applications in treating neurological disorders such as epilepsy and chronic pain .
  • FABP4 Inhibition : Studies have demonstrated that derivatives of this compound can inhibit fatty acid-binding protein 4 (FABP4), which is linked to metabolic disorders. Inhibition of FABP4 may lead to improved insulin sensitivity and reduced inflammation .

Pharmacological Studies

A series of studies have evaluated the pharmacological profile of this compound:

StudyFindings
Synthesis and EvaluationThe compound exhibited significant inhibitory activity against T-type Ca(2+) channels with a calculated IC50 value indicating potency .
FABP4 InhibitionThe compound demonstrated an IC50 value lower than that of established ligands, suggesting it could serve as a potent therapeutic agent for metabolic diseases .

Case Studies

  • Hypertension Treatment : In animal models, compounds related to this compound were found to lower blood pressure without causing reflex tachycardia, a common side effect of many antihypertensive drugs .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases. The modulation of calcium channels is believed to play a significant role in this effect.

Q & A

Q. What are the established synthetic routes for Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving amide coupling and piperidine ring formation. For example:
  • Step 1 : Activation of carboxylic acid groups using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile (CH₃CN) to form intermediates .
  • Step 2 : Introduction of the pyridazine moiety via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability.
  • Key Reagents : EDCI/HOBt for amide bonds, hydrazine hydrate for hydrazide formation, and sulfonyl chlorides for sulfonylation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .

Q. How is the structural integrity and purity of the compound verified in laboratory settings?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, with piperidine and pyridazine peaks appearing at δ 1.2–3.5 ppm (piperidine) and δ 7.5–8.5 ppm (pyridazine aromatic protons) .
  • HPLC : Retention times and peak integration (>95% purity) are critical for pharmacological studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 452.21 [M+H]⁺ for C₂₄H₂₉N₅O₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of piperidine-carboxylate derivatives?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (80–100°C) accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures improve hydrazine-mediated reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts (for cross-coupling) can increase regioselectivity .
  • Example Optimization Table :
StepReagent/ConditionYield ImprovementReference
Amide CouplingEDCI/HOBt in CH₃CN75% → 88%
Sulfonylation4-Chlorobenzenesulfonyl chloride, 60°C62% → 79%

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Cross-Validation : Compare in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) results to identify false positives/negatives. For instance:
  • Case Study : A compound showing strong binding to a receptor in docking studies (ΔG = -9.2 kcal/mol) but weak activity in cell assays may require solubility adjustments (e.g., DMSO concentration) .
  • Data Reconciliation Table :
ModelActivity (IC₅₀)Likely CauseSolution
In vitro (HEK293 cells)15 µMLow membrane permeabilityUse prodrug strategies
Molecular DockingHigh affinity (Ki = 2 nM)Protein flexibility not modeledPerform MD simulations

Q. How can researchers design derivatives to enhance target specificity against enzymes like kinases or GPCRs?

  • Methodological Answer :
  • Structural Modifications :
  • Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) to modulate steric effects and hydrogen bonding .
  • Pyridazine Core : Replace phenyl with heteroaryl groups (e.g., pyridine) to alter π-π stacking interactions .
  • Computational Guidance :
  • Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric (logP) parameters .

Data Contradiction Analysis

Q. How should discrepancies in solubility data between computational predictions and experimental measurements be addressed?

  • Methodological Answer :
  • Experimental Reassessment : Use standardized protocols (e.g., shake-flask method) to measure solubility in PBS (pH 7.4) and compare with ChemAxon or ACD/Labs predictions .
  • Common Pitfalls :
  • Aggregation in solution (use DLS to detect particles >100 nm).
  • pH-dependent ionization (adjust buffer conditions to match physiological range) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.